Computed Lipophilicity (XLogP3): N-(Cyclohexylmethyl)hexan-2-amine vs. Shorter-Chain N-Cyclohexylmethyl-N-alkylamines
The target compound exhibits a computed XLogP3 of 4.4, which is 1.45 to 1.84 log units higher than its closest commercially available analogs. N-(Cyclohexylmethyl)propan-2-amine has a LogP of 2.56–2.97, and N-(cyclohexylmethyl)butan-2-amine has a LogP of 2.95 [1]. This difference corresponds to an approximately 28- to 69-fold greater predicted octanol-water partition coefficient for the hexan-2-amine derivative [2]. The higher lipophilicity is consistent with the extended five-carbon linear chain (plus methyl branch) on the hexan-2-amine moiety, which adds approximately 1.5 log units relative to the three-carbon isopropyl analog .
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 4.4 (PubChem); logP = 4.1259 (Ambinter) |
| Comparator Or Baseline | N-(cyclohexylmethyl)propan-2-amine: LogP = 2.5647 (ChemScene) / 2.97 (Hit2Lead). N-(cyclohexylmethyl)butan-2-amine: LogP = 2.9548 (ChemScene). N-methylcyclohexylamine: XLogP3 = 1.6 |
| Quantified Difference | ΔLogP = +1.45 to +1.84 vs. propan-2-amine analog; +1.45 vs. butan-2-amine analog; +2.8 vs. N-methylcyclohexylamine |
| Conditions | Computed values; XLogP3 3.0 algorithm (PubChem) and ACD/LogP or ChemScene computational methods; not experimentally measured |
Why This Matters
A LogP difference of >1.4 units translates to a >25-fold difference in partition behavior, making the target compound substantially more suitable for applications requiring higher membrane permeability or non-polar solvent partitioning where shorter-chain analogs would underperform.
- [1] PubChem CID 587756: XLogP3-AA = 4.4. ChemScene: N-(cyclohexylmethyl)propan-2-amine LogP 2.5647; N-(cyclohexylmethyl)butan-2-amine LogP 2.9548. Hit2Lead: N-(cyclohexylmethyl)propan-2-amine LogP 2.97. ChemicalBook: N-methylcyclohexylamine XLogP3 1.6. View Source
- [2] Ambinter AMB1040607: logP 4.1259 for N-(cyclohexylmethyl)hexan-2-amine. View Source
